What is the chemical structure of Terazosin dimer impurity dihydrochloride?
What is the chemical structure of Terazosin dimer impurity dihydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies related to Terazosin dimer impurity dihydrochloride (B599025). This information is critical for the robust quality control and assurance of Terazosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia (BPH) and hypertension.
Chemical Identity and Structure
Terazosin dimer impurity dihydrochloride, also known as Terazosin Related Compound C or Terazosin EP Impurity E, is a process-related impurity that can form during the synthesis of Terazosin.
The chemical name for the free base of this impurity is 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] . The dihydrochloride salt is the common form in which this impurity is referenced.
Chemical Structure
The chemical structure of the Terazosin dimer impurity free base is presented below. It consists of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a piperazine (B1678402) ring.
Caption: Chemical structure of Terazosin dimer impurity (free base).
Physicochemical Data
The following table summarizes the key physicochemical data for Terazosin dimer impurity and its dihydrochloride salt.
| Property | Data (Free Base) | Data (Dihydrochloride Salt) |
| Chemical Name | 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride |
| Synonyms | Terazosin Related Compound C, Terazosin EP Impurity E | - |
| CAS Number | 102839-00-9 | 1486464-41-8 |
| Molecular Formula | C₂₄H₂₈N₈O₄ | C₂₄H₂₈N₈O₄·2HCl |
| Molecular Weight | 492.53 g/mol | 565.45 g/mol |
| Appearance | Off-White Powder | Off-White Powder |
Formation and Synthesis
The Terazosin dimer impurity is primarily formed as a process-related impurity during the synthesis of Terazosin. The likely formation pathway involves the reaction of two molecules of the key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, with one molecule of piperazine. This typically occurs when piperazine is present as a starting material or an impurity.
Caption: Potential formation pathway of Terazosin dimer impurity.
Representative Synthesis Protocol
While a specific, validated protocol for the synthesis of this impurity standard is not publicly available, a representative procedure can be inferred from the synthesis of Terazosin and related compounds. This protocol is intended for research and analytical standard preparation purposes.
Materials:
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2-chloro-4-amino-6,7-dimethoxyquinazoline
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Piperazine
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A high-boiling point solvent (e.g., n-butanol, dimethylformamide)
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A non-nucleophilic base (e.g., diisopropylethylamine), if necessary to scavenge HCl
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Hydrochloric acid solution (for salt formation)
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Appropriate solvents for purification (e.g., methanol, ethanol, acetonitrile)
Procedure:
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In a round-bottom flask, dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in the chosen high-boiling point solvent.
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Add piperazine to the solution. The molar ratio of the quinazoline (B50416) derivative to piperazine should be approximately 2:1.
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If a base is used, add it to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
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Collect the solid product by filtration and wash with a suitable solvent to remove unreacted starting materials and by-products.
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The crude product can be further purified by recrystallization from an appropriate solvent system.
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For the preparation of the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid. The dihydrochloride salt will precipitate and can be collected by filtration, washed, and dried.
Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection, identification, and quantification of Terazosin and its impurities, including the dimer impurity.[1]
Typical HPLC Method for Impurity Profiling
The following outlines a typical reversed-phase HPLC method suitable for the analysis of Terazosin and its related compounds.[1]
Chromatographic Conditions:
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient should be optimized for adequate separation. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
System Suitability:
Before sample analysis, the performance of the chromatographic system must be verified. Key parameters include:
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Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak should be not less than 1.5.[1]
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Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[1]
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Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[1]
Relative Retention Time (RRT):
The identification of impurities is often based on their Relative Retention Time (RRT) with respect to the main Terazosin peak. The RRT is a critical parameter in impurity profiling.[1]
Experimental Workflow for Analysis
The general workflow for the analysis of Terazosin impurities using HPLC is depicted below.
Caption: Experimental workflow for HPLC analysis of Terazosin impurities.
Conclusion
The effective identification and control of impurities such as the Terazosin dimer are fundamental to ensuring the quality, safety, and efficacy of Terazosin drug products. This technical guide provides essential information on the chemical structure, formation, and analytical control of Terazosin dimer impurity dihydrochloride to support researchers, scientists, and drug development professionals in their quality control and drug development efforts.
